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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

CAS No.: 1011514-41-2

Cat. No.: B6360028

Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers and scientists working with Bis(ethyl-methyl-amino)silane

(BEMAS) for the deposition of silicon dioxide (SiO2) films.

Troubleshooting Guide
This guide addresses common issues encountered during the deposition process, offering

potential causes and solutions to improve SiO2 film density and quality.

Issue 1: Low Film Density

Question: My SiO2 film density is lower than expected. How can I improve it?

Answer: Low film density in BEMAS-based SiO2 deposition can stem from several factors.

Here are key parameters to investigate:

Deposition Temperature: Temperature is a critical factor. For BEMAS with an ozone

reactant, an Atomic Layer Deposition (ALD) window is typically observed between 250°C

and 350°C.[1] Operating within this window is crucial for optimal film growth. Temperatures
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below this range can lead to incomplete reactions, while higher temperatures may cause

precursor decomposition. Increasing the deposition temperature within a stable range can

enhance film density.[2][3]

Reactant Choice and Exposure: BEMAS reacts effectively with ozone but not with water

(H2O).[1][4] The strong oxidizing power of ozone is necessary to break the Si-H bonds in

the adsorbed BEMAS precursor, which is essential for the layer-by-layer growth

mechanism.[1] Ensure your ozone delivery is consistent and the exposure time is sufficient

for complete surface reactions.

Plasma Enhancement: Using a plasma-enhanced ALD (PE-ALD) process can improve film

density, especially at lower temperatures.[5][6] Increasing plasma exposure time can yield

denser and more uniform films.[5]

Post-Deposition Annealing: Annealing the deposited SiO2 film at higher temperatures can

promote densification by encouraging the cross-linkage of Si-O-Si bonds and reducing Si-

OH groups.[7]

Issue 2: High Impurity Content (Carbon, Nitrogen)

Question: I am observing high levels of carbon and nitrogen impurities in my film. What is the

cause and how can I reduce them?

Answer: Carbon and nitrogen impurities typically originate from the amino ligands of the

BEMAS precursor. While properly conducted ALD using BEMAS and ozone can result in

very low impurity levels (< 0.5%), incomplete reactions are the primary cause of

contamination.[1]

Optimize Purge Times: Ensure that the purge steps after both the BEMAS pulse and the

ozone pulse are long enough to completely remove any unreacted precursor and reaction

byproducts from the chamber. Insufficient purging is a common cause of impurity

incorporation.

Sufficient Reactant Dose: An inadequate ozone dose may not be sufficient to fully react

with the adsorbed precursor, leaving behind unreacted ligands. Ensure your ozone pulse

is long enough to achieve saturation.[1]
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Check for CVD-like Growth: If the deposition pressure is too high or purge times are too

short, the precursor and reactant may be present in the chamber simultaneously, leading

to Chemical Vapor Deposition (CVD)-like growth which is often associated with higher

impurity levels.[1]

Issue 3: Inconsistent Growth Rate

Question: The growth-per-cycle (GPC) of my SiO2 film is fluctuating. How can I achieve a

stable deposition rate?

Answer: A stable GPC is a hallmark of a true ALD process. Fluctuations often indicate that

the process is outside the ideal ALD window or that parameters are not optimized.

Verify the ALD Window: Confirm that your deposition temperature is within the established

ALD window for BEMAS and ozone (250°C - 350°C), where the growth rate is nearly

constant.[1]

Ensure Saturated Pulses: The GPC should be independent of the precursor and reactant

pulse times, provided the pulses are long enough to saturate the substrate surface.

Perform a saturation test by systematically increasing the pulse times of both BEMAS and

ozone while monitoring the film thickness. A saturated growth rate was observed for

BEMAS pulse times above 0.5 seconds in one study.[1]

Control Deposition Pressure: The total pressure in the reactor can influence the GPC.

While a higher pressure might increase exposure, it can also negatively impact the purge

efficiency and the lifetime of ozone.[1] It is essential to find a stable operating pressure

that allows for both sufficient surface exposure and effective purging.

Frequently Asked Questions (FAQs)
Q1: Why is ozone (O3) the preferred co-reactant for BEMAS instead of water (H2O)?

A1: Film deposition is generally not possible when using BEMAS and H2O.[1] This is

because the Si-H bonds in the BEMAS molecule are not broken by H2O. Ozone, being a

much stronger oxidizing agent, can effectively break these Si-H bonds, creating the

necessary reaction sites for the subsequent ALD cycles to proceed.[1][4]
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Q2: What is a typical mass density for SiO2 films deposited with BEMAS and ozone?

A2: In one study, SiO2 films deposited by ALD at 320°C using BEMAS and ozone

exhibited a mass density of 2.146 g/cm³.[1] For comparison, thermal silicon oxide grown at

1000°C has a density of approximately 2.323 g/cm³.[1] The density of ALD-grown films

can be slightly lower due to the lower deposition temperature.

Q3: How does deposition temperature affect the film's properties?

A3: Deposition temperature significantly influences growth rate, film density, and impurity

levels. Within the ALD window (250-350°C), a stable growth rate is achieved.[1] Below this

window, reactions are incomplete, leading to a sharp decrease in growth rate.[1]

Generally, increasing the deposition temperature leads to denser films with fewer

impurities.[2][8]

Q4: Can Plasma-Enhanced ALD (PE-ALD) be used with BEMAS?

A4: Yes, PE-ALD is a viable method for depositing SiO2 using aminosilane precursors like

BEMAS. PE-ALD can offer advantages such as higher growth rates and the ability to

deposit high-quality, dense films at lower temperatures compared to thermal ALD.[5][6]

Experimental Data and Protocols
Summary of Deposition Parameters and Film Properties
The following table summarizes key quantitative data from a representative study on ALD of

SiO2 using BEMAS and ozone.
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Parameter Value
Resulting Film
Property

Reference

Precursor

Bis(ethyl-methyl-

amino)silane

(BEMAS)

- [1]

Reactant Ozone (O3) - [1]

Deposition

Temperature

320°C (within 250-

350°C ALD Window)

Mass Density: 2.146

g/cm³
[1]

Deposition Pressure 2 Torr Stable Growth [1]

BEMAS Pulse Time 1 second Saturated Growth [1]

Ozone Pulse Time 0.5 seconds Saturated Growth [1]

Impurity Content
< 0.5% (Carbon and

Nitrogen)
High Purity Film [1]

Dielectric Constant ~5
Higher than thermal

SiO2 (~4)
[1]

Detailed Experimental Protocol: ALD of SiO2
This protocol provides a typical methodology for depositing SiO2 films using BEMAS and

ozone in an ALD reactor.

Substrate Preparation:

Use 4-inch silicon wafers as substrates.

Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic

contaminants.

Finish with a dilute HF dip to remove the native oxide and create a hydrogen-terminated

surface.

Process Conditions:
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Growth Temperature: Set the reactor temperature to 320°C.

Growth Pressure: Maintain a constant pressure of 2 Torr within the chamber.

Precursor Handling: Keep the BEMAS canister at room temperature. Use Argon (Ar) as a

carrier gas at a flow rate of 100 sccm.

Reactant Gas: Generate ozone by flowing oxygen (O2) at 150 sccm through an ozone

generator, yielding an approximate ozone concentration of 3%.

ALD Cycle Sequence (repeated for desired thickness):

Step 1: BEMAS Pulse: Introduce BEMAS into the chamber using the Ar carrier gas for 1.0

second.

Step 2: BEMAS Purge: Purge the chamber with Ar gas for 2.0 seconds to remove

unreacted BEMAS and byproducts.

Step 3: Ozone Pulse: Introduce ozone into the chamber for 0.5 seconds.

Step 4: Ozone Purge: Purge the chamber with Ar gas for 4.0 seconds to remove

unreacted ozone and byproducts.

Film Characterization:

Thickness and Refractive Index: Measure using ellipsometry.

Mass Density: Determine using Grazing-Incidence X-ray Reflectivity (GIXRR).

Composition and Impurities: Analyze using Auger Electron Spectroscopy (AES) or X-ray

Photoelectron Spectroscopy (XPS).

Visualizations
Workflow and Parameter Relationships
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Experimental Workflow Parameter Influence on Film Density
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Caption: Workflow for SiO2 deposition and key parameter influences on film properties.
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Logical Flow of a Single ALD Cycle
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Caption: Logical relationship of the four sequential steps in a typical ALD cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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